3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound is a derivative of 2-furyl[4-(1H-indol-4-yl)piperazino]methanone . Its molecular formula is C17H17N3O2, with an average mass of 295.336 Da .
Molecular Structure Analysis
The molecular structure of the compound includes a furan ring attached to a piperazine ring, which is further connected to an indole ring . The exact structure analysis is not available in the retrieved data.Scientific Research Applications
Chemical Structure and Properties
The compound has the following chemical properties:
Biological Activity and Pharmacological Potential
Research indicates that this compound exhibits promising biological activities, including:
- PAK4 Inhibition: In a study, derivatives of this compound were investigated as PAK4 inhibitors. Compound 8d showed inhibition of A549 cell proliferation, migration, and invasion .
Synthesis and Methodology
The compound can be synthesized using specific methods. For example:
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its potential protein targets, it may affect a variety of cellular processes, including signal transduction, gene expression, and cell cycle regulation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it may have a range of potential effects, from altering protein function to affecting cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
properties
IUPAC Name |
3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-4-5-16-15(11-14)19-20(24-16)22(30)27(13-23-19)12-18(28)25-6-8-26(9-7-25)21(29)17-3-2-10-31-17/h2-5,10-11,13,24H,6-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHWLDGTHPWRBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one |
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